molecular formula C15H14FNO5S B2585316 4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-22-1

4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2585316
CAS No.: 1798491-22-1
M. Wt: 339.34
InChI Key: MRFUOXFOOCLGFK-UHFFFAOYSA-N
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Description

This compound features a pyran-2-one core substituted with a methyl group at position 6 and an azetidin-3-yloxy moiety at position 2. The azetidine ring is further functionalized with a 2-fluorophenylsulfonyl group. The strained four-membered azetidine ring may influence conformational rigidity and target binding kinetics .

Properties

IUPAC Name

4-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-10-6-11(7-15(18)21-10)22-12-8-17(9-12)23(19,20)14-5-3-2-4-13(14)16/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFUOXFOOCLGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a sulfonyl chloride in the presence of a base.

    Coupling with Pyranone Core: The final step involves coupling the azetidine derivative with a pyranone core, which can be achieved through an etherification reaction using appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors, high-throughput screening of reaction conditions, and employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Amino or thiol derivatives of the fluorophenyl group.

Scientific Research Applications

4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for therapeutic agents due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group and azetidine ring can enhance binding affinity and specificity to these targets, potentially modulating their activity. The compound may also interfere with cellular pathways, leading to desired biological effects.

Comparison with Similar Compounds

4-((1-(4-Isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

  • Structural Differences : The azetidine substituent here is a 4-isopropoxybenzoyl group instead of 2-fluorophenylsulfonyl.
  • Unlike sulfonyl groups, benzoyl moieties lack strong electron-withdrawing effects, which may alter reactivity or binding to polar targets.
  • Pharmacological Inference : This compound (reported in 2004) may exhibit distinct target selectivity compared to the fluorophenylsulfonyl analog due to differences in electronic and steric profiles .

4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS: 1006441-37-7)

  • Structural Differences : A pyrimidine core replaces the pyran-2-one, with difluoromethyl and ethylsulfonyl substituents.
  • Key Implications :
    • Pyrimidine derivatives often act as kinase inhibitors or antimicrobial agents due to their planar structure and hydrogen-bonding capacity.
    • The ethylsulfonyl group may improve metabolic stability compared to aryl sulfonates, albeit with reduced aromatic interactions.

Comparative Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Potential Implications
4-((1-((2-Fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Pyran-2-one 2-Fluorophenylsulfonyl, methyl, azetidine Enhanced rigidity, moderate lipophilicity
4-((1-(4-Isopropoxybenzoyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one Pyran-2-one 4-Isopropoxybenzoyl, methyl, azetidine High lipophilicity, reduced solubility
4-(Difluoromethyl)-2-(ethylsulfonyl)-6-(1-ethyl-3-methylpyrazol-4-yl)pyrimidine Pyrimidine Difluoromethyl, ethylsulfonyl, pyrazole Kinase inhibition potential, metabolic stability

Key Research Findings and Inferences

  • Azetidine vs. Piperazine-containing analogs (e.g., 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine) offer higher solubility due to nitrogen-rich structures .
  • Sulfonyl Group Variations : Aryl sulfonates (e.g., 2-fluorophenylsulfonyl) may enhance target affinity via π-π stacking, while alkyl sulfonates (e.g., ethylsulfonyl) prioritize metabolic resistance .
  • Fluorine Substitution : The single fluorine in the target compound balances lipophilicity and polarity, whereas trifluoromethyl groups (e.g., in 861409-87-2) amplify hydrophobicity and electronegativity .

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